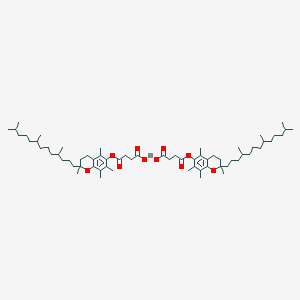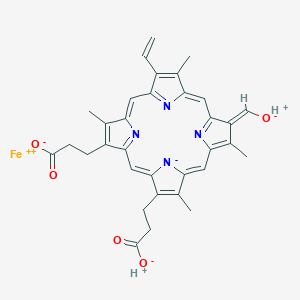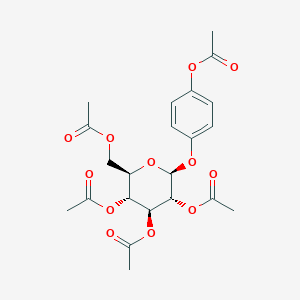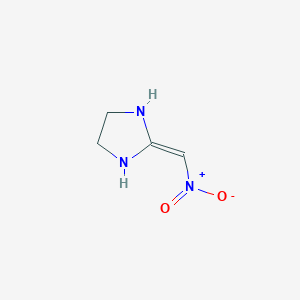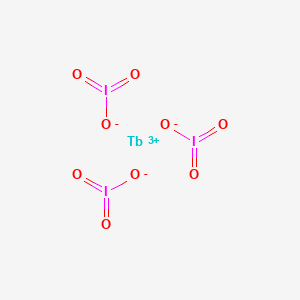
N-Cyanobenzamide
Overview
Description
N-Cyanobenzamide is an organic compound with the molecular formula C₈H₆N₂O It is a derivative of benzamide, where the amide nitrogen is substituted with a cyano group
Scientific Research Applications
N-Cyanobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety and hazard information for N-Cyanobenzamide is not available in the retrieved data, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .
Future Directions
The future directions for N-Cyanobenzamide could involve further exploration of its synthesis methods and potential applications. For instance, one of the developed carbonylative methodologies was used in the preparation of potential NDH-2 inhibitors based on a quinolinyl pyrimidine scaffold . The prepared compounds were biologically evaluated in terms of their efficiency .
Mechanism of Action
Target of Action
N-Cyanobenzamide is a chemical compound that has been used in the synthesis of guanidines . The primary targets of this compound are various amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . These amines play a crucial role in the synthesis of guanidines, which are a class of organic compounds with the general structure (R1R2N)(R3R4N)C=N-R5 .
Mode of Action
This compound interacts with its targets (amines) through a process known as guanylation . In this process, this compound, in the presence of a catalyst, reacts with amines to form guanidines . This reaction typically completes in a short time for primary and secondary aliphatic amines at room temperature .
Biochemical Pathways
The guanylation process involving this compound and amines leads to the formation of guanidines . Guanidines are key components in several biochemical pathways, particularly those involving the synthesis of peptides or pharmacologically important compounds . .
Result of Action
The primary result of this compound’s action is the formation of guanidines . Guanidines have various applications, including the synthesis of peptides and pharmacologically important compounds . .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the guanylation process is typically carried out under mild conditions in water . The presence of a catalyst, such as scandium (III) triflate, is also necessary for the reaction . Furthermore, the reaction is compatible with a wide range of solvents and substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyanobenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with cyanogen bromide in the presence of a base. Another method includes the carbonylative coupling of cyanamide and aryl iodides or bromides, catalyzed by palladium(0) complexes .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include elevated temperatures and pressures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: N-Cyanobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Benzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
N-Methylbenzamide: Contains a methyl group instead of a cyano group, altering its reactivity and applications.
N-Phenylbenzamide: Substituted with a phenyl group, which affects its chemical behavior.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-10-8(11)7-4-2-1-3-5-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFAKALHTSOYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065862 | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15150-25-1 | |
| Record name | N-Cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15150-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15150-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyanobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Cyanobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GU9QY9KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-cyanobenzamide in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the cyano group and its ability to undergo various transformations. [, ] One prominent application is its use in the synthesis of N-acylguanidines, important molecules in medicinal chemistry. This is achieved through a palladium(0)-catalyzed carbonylative coupling of cyanamide with aryl halides, forming this compound as an intermediate, followed by amination with various amines. [] This method allows for the efficient construction of diverse N-acylguanidines, expanding the chemical space for drug discovery.
Q2: How is this compound synthesized using palladium catalysis?
A2: this compound can be efficiently synthesized through a palladium(0)-catalyzed carbonylative coupling reaction. [, ] This reaction involves reacting an aryl halide (typically iodide or bromide) with cyanamide (NH2CN) and carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. [, ] This method offers advantages like good functional group tolerance and the ability to utilize a variety of aryl halides.
Q3: Can this compound derivatives be used as PET ligands?
A3: While this compound itself hasn't been directly investigated as a PET ligand in these studies, research explored its use in synthesizing potential PET tracers. [] One example is the development of [11C]this compound analogs of drugs like flufenamic acid and dazoxibene. [] These radiolabeled analogs could potentially be used to study the in vivo behavior of their parent compounds using PET imaging.
Q4: What analytical techniques are employed in characterizing this compound and its derivatives?
A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy to determine the structure and purity, and mass spectrometry (MS) to confirm the molecular weight and identify fragments. [, ] For radiolabeled derivatives, like those containing carbon-11, techniques like high-performance liquid chromatography (HPLC) coupled with radioactivity detectors are crucial for purification and analysis. []
Q5: Are there any studies on the stability of this compound under different conditions?
A5: Research indicates that this compound undergoes hydrolysis under both acidic and basic conditions. [] In basic solutions, it undergoes a base-catalyzed elimination reaction, yielding N-cyanoarenecarboxamides and 3,5-dimethylpyrazole. [] Conversely, in acidic solutions, it undergoes acid-catalyzed hydrolysis, directly forming aroylureas. [] These findings highlight the importance of considering the stability of this compound in different chemical environments, especially during synthesis or potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


